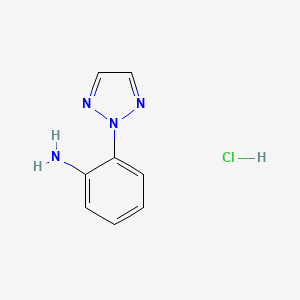

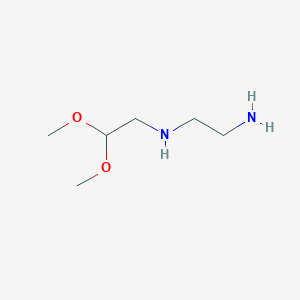

![molecular formula C16H15N7O2 B2859932 3-(1H-benzo[d]imidazol-1-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide CAS No. 2034546-48-8](/img/structure/B2859932.png)

3-(1H-benzo[d]imidazol-1-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(1H-benzo[d]imidazol-1-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide” is a derivative of 3-(1H-benzo[d]imidazol-2-yl)aniline . This series of derivatives has been identified as novel anti-cancer lead compounds targeting PRMT5 . They have shown potential antitumor activity against MV4-11 cells .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of insulin-like growth factor 1-receptor (IGF-1R) involved installing amine-containing side chains at the 4-position of the pyridone ring . Another example is the synthesis of aminobenzimidazole tethered hydantoins and thiohydantoins via intramolecular cyclization .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research on the synthesis of complex heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and benzo[4,5]imidazo[1,2-a]pyrimidines, highlights the chemical versatility and potential pharmaceutical relevance of such molecules. The convenient synthesis of these compounds, as described in the literature, underscores their utility in generating diverse molecular architectures that could serve as leads for drug discovery and development. These synthetic strategies often involve multi-component reactions that allow for the efficient assembly of complex structures from simpler precursors, demonstrating the chemical feasibility of producing compounds with similar structural motifs to 3-(1H-benzo[d]imidazol-1-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide (Farag et al., 2011).

Anticancer Activity

The exploration of heterocyclic compounds as anticancer agents is a significant area of research. Compounds containing imidazo[1,5-a]pyrazine, 1,2,3,5-tetrazinones, and related structures have been synthesized and evaluated for their antitumor activity. These studies reveal that the structural features of these molecules, including the presence of specific substituents and the core heterocyclic framework, can influence their biological activity against various cancer cell lines. Such research underscores the potential of structurally related compounds to act as anticancer agents, offering a basis for further investigation into their mechanism of action and therapeutic potential (Mahran et al., 2015).

Antimicrobial Properties

The antimicrobial activity of novel heterocyclic compounds, including pyrazoles, pyrimidines, and triazoles, has been a focus of several studies. These compounds exhibit a range of activities against bacterial and fungal pathogens, suggesting their potential as leads for the development of new antimicrobial agents. The structure-activity relationships explored in these studies highlight the importance of the heterocyclic core and substituents in modulating antimicrobial efficacy, providing insights into the design of new compounds with enhanced biological activity (Abunada et al., 2008).

Wirkmechanismus

Zukünftige Richtungen

The series of 3-(1H-benzo[d]imidazol-2-yl)aniline derivatives, which includes the compound , has been highlighted as worthy of further investigation for their potential as novel anti-cancer lead compounds . Future research could focus on optimizing these compounds and exploring their potential in cancer treatment.

Eigenschaften

IUPAC Name |

3-(benzimidazol-1-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N7O2/c24-14(5-7-22-10-19-11-3-1-2-4-12(11)22)18-9-13-20-21-15-16(25)17-6-8-23(13)15/h1-4,6,8,10H,5,7,9H2,(H,17,25)(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQRNFHDIRJQQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCC(=O)NCC3=NN=C4N3C=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Nitrodibenzo[b,f]oxepin-1-amine](/img/structure/B2859853.png)

![N-cyclopentyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2859856.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2859857.png)

![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanesulfonamide](/img/structure/B2859864.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2859866.png)

![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2859871.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2859872.png)